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Isoxazole, 5-cyclopropyl-3-isocyanato-

Cat. No.: B13949635
M. Wt: 150.13 g/mol
InChI Key: IQWLOXBCEADQIS-UHFFFAOYSA-N
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Description

Overview of Isoxazole (B147169) Ring Systems in Organic Synthesis

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. sphinxsai.comijpca.org This arrangement imparts a unique electronic and structural profile, making the isoxazole ring a valuable scaffold in organic synthesis and medicinal chemistry. rsc.orgresearchgate.net The isoxazole ring is electron-rich and aromatic, and the weak nitrogen-oxygen bond can be susceptible to cleavage, allowing for further synthetic transformations. nih.gov

The synthesis of isoxazole rings can be achieved through various methods, with one of the most common being the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.org Other methods include the reaction of hydroxylamine (B1172632) with 1,3-diketones. wikipedia.org The versatility in the synthesis of isoxazoles allows for the introduction of a wide range of substituents at various positions on the ring, enabling the fine-tuning of their chemical and biological properties. nih.gov

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgresearchgate.netnih.gov This has led to their incorporation into numerous pharmaceutical drugs. nih.gov The substituents on the isoxazole ring play a crucial role in their biological activity. nih.gov

Fundamental Principles of Isocyanato Functional Group Chemistry

The isocyanato group, with the formula -N=C=O, is a highly reactive functional group in organic chemistry. wikipedia.orgdoxuchem.com Structurally, the C−N=C=O unit is planar, and the N=C=O linkage is nearly linear. wikipedia.org Isocyanates are electrophiles and are therefore reactive towards a variety of nucleophiles, including alcohols, amines, and water. wikipedia.orgwikibooks.org

The reaction of an isocyanate with an alcohol yields a urethane (B1682113) (carbamate), while the reaction with an amine produces a urea (B33335). wikipedia.org These linkages are prevalent in a wide range of commercially important polymers, most notably polyurethanes. wikipedia.org In the context of medicinal chemistry, the formation of ureas and carbamates is a common strategy for creating derivatives of a lead compound to explore structure-activity relationships.

Isocyanates are typically synthesized from primary amines through phosgenation, which involves treating the amine with phosgene (B1210022) (COCl₂). wikipedia.org Alternative, safer methods have also been developed, such as the Curtius, Schmidt, and Lossen rearrangements. wikipedia.org

Significance of Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group, a three-membered carbocyclic ring, is an increasingly important structural motif in medicinal chemistry. iris-biotech.descientificupdate.com Its incorporation into drug molecules can significantly impact their pharmacological properties. iris-biotech.deacs.org The cyclopropane (B1198618) ring is characterized by its planar structure, shorter and stronger C-H bonds, and enhanced π-character in its C-C bonds compared to larger cycloalkanes. nih.gov

One of the key benefits of introducing a cyclopropyl moiety is the conformational constraint it imposes on the molecule, which can lead to a more favorable binding to a biological target. iris-biotech.de This can result in enhanced potency and selectivity. acs.org Furthermore, the cyclopropyl group can improve a molecule's metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. iris-biotech.de It can also influence physicochemical properties such as lipophilicity and pKa. iris-biotech.deacs.org The cyclopropyl group is often used as a rigid linker or as an isosteric replacement for other groups like alkenes. scientificupdate.com

Rationale for Investigating Isoxazole, 5-cyclopropyl-3-isocyanato- as a Chemical Entity

The investigation of "Isoxazole, 5-cyclopropyl-3-isocyanato-" as a chemical entity is warranted by the synergistic potential of its constituent parts. The isoxazole core provides a proven heterocyclic scaffold with a wide range of documented biological activities. rsc.orgresearchgate.netnih.gov The presence of the cyclopropyl group at the 5-position is anticipated to confer desirable pharmacokinetic properties, such as increased metabolic stability and enhanced potency, which are significant advantages in drug design. iris-biotech.deacs.org

Furthermore, the isocyanato group at the 3-position serves as a versatile synthetic handle. This highly reactive group allows for the straightforward derivatization of the molecule through reactions with various nucleophiles. This capability is invaluable for creating a library of related compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process. The combination of a biologically relevant core, a property-enhancing moiety, and a reactive functional group makes "Isoxazole, 5-cyclopropyl-3-isocyanato-" a promising building block for the synthesis of novel compounds with potential therapeutic applications.

Data Tables

Due to the novelty of "Isoxazole, 5-cyclopropyl-3-isocyanato-," extensive experimental data is not yet available in the public domain. The following tables provide hypothetical but plausible data based on the known properties of related chemical structures.

Table 1: Physicochemical Properties of Isoxazole, 5-cyclopropyl-3-isocyanato-

Property Value
Molecular Formula C₇H₆N₂O₂
Molecular Weight 150.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~180-190 °C (decomposes)
Density ~1.2 g/cm³

| Solubility | Soluble in most organic solvents |

Table 2: Spectroscopic Data for Isoxazole, 5-cyclopropyl-3-isocyanato-

Spectroscopy Characteristic Peaks
¹H NMR (CDCl₃, 400 MHz) δ 6.2 (s, 1H, isoxazole-H), 2.1-2.2 (m, 1H, cyclopropyl-CH), 1.1-1.3 (m, 4H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ 170 (C=O), 160 (isoxazole-C), 155 (isoxazole-C), 125 (N=C=O), 98 (isoxazole-CH), 10 (cyclopropyl-CH), 8 (cyclopropyl-CH₂)
IR (neat) 2270 cm⁻¹ (strong, sharp, -N=C=O stretch), 1600 cm⁻¹ (C=N stretch), 1450 cm⁻¹ (C=C stretch)

| Mass Spectrometry (EI) | m/z 150 (M⁺) |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B13949635 Isoxazole, 5-cyclopropyl-3-isocyanato-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

5-cyclopropyl-3-isocyanato-1,2-oxazole

InChI

InChI=1S/C7H6N2O2/c10-4-8-7-3-6(11-9-7)5-1-2-5/h3,5H,1-2H2

InChI Key

IQWLOXBCEADQIS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NO2)N=C=O

Origin of Product

United States

Synthetic Methodologies for Isoxazole, 5 Cyclopropyl 3 Isocyanato and Its Precursors

Strategies for Constructing the 5-Cyclopropylisoxazole (B1311817) Core Structure

The construction of the 5-cyclopropylisoxazole core is a critical step in the synthesis of the target compound. The two primary retrosynthetic disconnections for the isoxazole (B147169) ring lead to two main synthetic approaches. The first is the 1,3-dipolar cycloaddition, which involves reacting a nitrile oxide with an alkyne. mdpi.com To form a 5-cyclopropylisoxazole, this would require a cyclopropyl-substituted alkyne and a nitrile oxide that provides the substituent at the 3-position. The second major route is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydroxylamine (B1172632). nih.gov For the synthesis of a 5-cyclopropylisoxazole, this necessitates a 1,3-dicarbonyl precursor bearing a cyclopropyl (B3062369) group. researchgate.net Both strategies offer pathways to the desired core structure, but control of regioselectivity is a paramount concern in each case.

The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (such as an alkyne) is a powerful and widely used method for constructing isoxazole rings. mdpi.com This reaction, often referred to as the Huisgen cycloaddition, forms a five-membered ring in a single step. mdpi.com The regioselectivity of the addition—determining whether the 3,4- or 3,5-disubstituted isoxazole is formed—is influenced by steric and electronic factors of both the nitrile oxide and the alkyne, and can sometimes be controlled by the choice of catalyst. mdpi.comnih.gov

To synthesize a 5-cyclopropylisoxazole via this route, the reaction would involve the cycloaddition of a nitrile oxide (R-C≡N⁺-O⁻) with a cyclopropyl-substituted alkyne, such as cyclopropylacetylene (B33242). The regiochemical outcome of the reaction is crucial. Generally, the cycloaddition of nitrile oxides with terminal alkynes leads preferentially to 3,5-disubstituted isoxazoles. maynoothuniversity.ie This selectivity is often explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the orientation. mdpi.com

In the reaction with cyclopropylacetylene, the cyclopropyl group acts as a substituent on the alkyne. The reaction would typically yield the 5-cyclopropyl-3-substituted isoxazole as the major product. However, the regioselectivity can be influenced by the specific nitrile oxide used and the reaction conditions. For instance, while thermal conditions often favor the 3,5-disubstituted product, certain catalysts, such as ruthenium(II) complexes, have been shown to reverse this selectivity, favoring the 3,4-disubstituted regioisomer. nih.gov In contrast, copper(I)-catalyzed cycloadditions typically yield 3,5-disubstituted isoxazoles. nih.govbeilstein-journals.org

The reaction of conjugated diynes with nitrile oxides has been shown to proceed regioselectively at the terminal triple bond, yielding 5-ethynylisoxazoles, demonstrating the utility of this reaction for creating complex isoxazoles. researchgate.net While specific studies detailing the cycloaddition with cyclopropylacetylene are not abundant, the general principles of nitrile oxide cycloadditions suggest it is a viable and predictable route to the 5-cyclopropylisoxazole core.

Nitrile oxides are often unstable and prone to dimerization, so they are almost always generated in situ for immediate reaction with the dipolarophile. mdpi.comnih.gov Several reliable methods have been developed for their generation from stable precursors.

The most common methods include:

Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves treating an aldoxime with a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas to form a hydroximoyl chloride. Subsequent elimination of HCl with a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), generates the nitrile oxide. nih.govresearchgate.net

Oxidation of Aldoximes: Direct oxidation of aldoximes provides a convenient route to nitrile oxides. Common oxidants include sodium hypochlorite (B82951) (NaOCl, or household bleach) in a biphasic system, which is a mild and effective method. mdpi.commdpi.com

Dehydration of Primary Nitroalkanes: Primary nitroalkanes can be dehydrated to form nitrile oxides. This is often achieved using reagents like phenyl isocyanate in the presence of a catalytic amount of base, or with more modern reagents such as the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) or 4-(4,6-dimethoxy nih.govacs.orgresearchgate.nettriazin-2-yl)-4-methylmorpholinium chloride (DMTMM). nih.govresearchgate.net

A more recent development involves the use of O-silylated hydroxamic acids as stable, crystalline precursors. Treatment with trifluoromethanesulfonic anhydride (B1165640) and a base under mild conditions effectively generates the nitrile oxide for subsequent cycloaddition. acs.org

Table 1: Common Methods for In Situ Generation of Nitrile Oxides
PrecursorReagentsTypical ConditionsReference
AldoximeN-Chlorosuccinimide (NCS), Triethylamine (Et₃N)CH₂Cl₂, room temperature nih.gov
AldoximeSodium Hypochlorite (NaOCl, aq.)Biphasic (e.g., DCM/water), 0°C to room temp. mdpi.com
Primary NitroalkanePhenyl Isocyanate, Triethylamine (cat.)Benzene, reflux nih.gov
Primary Nitroalkane2,4,6-Trichlorobenzoyl chloride, BaseDCM, -78°C to room temp. nih.gov
O-Silylated Hydroxamic AcidTf₂O, TriethylamineCH₂Cl₂, -40°C to room temp. acs.org

The reaction of a 1,3-dicarbonyl compound or a related three-carbon electrophile with hydroxylamine is a foundational method for isoxazole synthesis, first described by Claisen. nih.gov The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to form the aromatic isoxazole ring. A key challenge with unsymmetrical 1,3-dicarbonyls is controlling the regioselectivity of the cyclization, which determines which carbonyl group ends up adjacent to the oxygen atom in the final isoxazole ring. dntb.gov.ua

To form a 5-cyclopropylisoxazole using this method, a 1,3-dicarbonyl compound containing a cyclopropyl group is required. A highly effective precursor is α-bis(methylthio)methylene cyclopropyl ketone. researchgate.net This compound serves as a 1,3-dielectrophilic intermediate that can react with binucleophiles like hydroxylamine. The reaction of these cyclopropyl ketones with hydroxylamine hydrochloride under specific conditions provides a direct and regioselective route to either 3-cyclopropyl- or 5-cyclopropyl-isoxazoles. researchgate.net This approach leverages a readily available cyclopropanated starting material to construct the desired isoxazole core.

Controlling the regioselectivity in the condensation of unsymmetrical 1,3-dicarbonyls with hydroxylamine is critical for synthesizing a specific isomer. The outcome is highly dependent on the reaction conditions, particularly pH and temperature. The two carbonyl groups of the dicarbonyl compound exhibit different reactivities, and hydroxylamine can attack either one.

In the case of reacting α-bis(methylthio)methylene cyclopropyl ketones with hydroxylamine hydrochloride, a remarkable degree of regiocontrol can be achieved by simply changing the base and solvent system. researchgate.net

To form 5-cyclopropylisoxazoles: The reaction is performed in the presence of sodium acetate (B1210297) in a mixture of acetic acid, water, and benzene. Under these acidic to neutral conditions, the reaction yields the 5-(2-arylcyclopropyl)-3-methylthioisoxazoles exclusively.

To form 3-cyclopropylisoxazoles: The reaction is conducted with sodium methoxide (B1231860) in refluxing methanol (B129727) (basic conditions, pH 7-9). This leads to the formation of 3-(2-arylcyclopropyl)-5-methylthioisoxazoles in high yields, with no detectable amount of the other regioisomer. researchgate.net

This principle of pH control is also evident in the synthesis of amino-isoxazoles from β-ketonitriles. Reaction at a pH below 8 favors hydroxylamine attacking the nitrile group to yield 3-aminoisoxazoles, while a pH above 8 favors attack at the ketone, resulting in 5-aminoisoxazoles. organic-chemistry.orgprepchem.comdoi.org This demonstrates that careful control of reaction parameters is a powerful tool for directing the cyclization to the desired regioisomer.

Table 2: Regiocontrol in the Synthesis of Cyclopropylisoxazoles from α-bis(methylthio)methylene cyclopropyl ketones
Desired ProductReagents & ConditionsResulting IsomerReference
3-CyclopropylisoxazoleNH₂OH·HCl, NaOMe, MeOH, reflux3-(2-Arylcyclopropyl)-5-methylthioisoxazole researchgate.net
5-CyclopropylisoxazoleNH₂OH·HCl, NaOAc, AcOH/H₂O/C₆H₆5-(2-Arylcyclopropyl)-3-methylthioisoxazole researchgate.net

Transition Metal-Catalyzed Approaches to 5-Cyclopropylisoxazole Formation

Transition metal catalysis has become an indispensable tool for the construction of heterocyclic rings, offering mild reaction conditions and high degrees of selectivity. researchgate.net Several strategies employing catalysts based on gold, copper, and rhodium are applicable to the formation of the 5-cyclopropylisoxazole ring.

Gold-catalyzed cycloisomerization of α,β-acetylenic oximes presents a direct and efficient route to substituted isoxazoles. organic-chemistry.orgijpca.org In this approach, a suitably substituted acetylenic oxime bearing a cyclopropyl group can be cyclized under mild conditions using a gold catalyst, such as AuCl₃, to selectively yield the desired 5-substituted isoxazole. organic-chemistry.orgijpca.org Copper(I) catalysts are widely used in the classic [3+2] cycloaddition reaction between a nitrile oxide and a terminal alkyne (e.g., cyclopropylacetylene). nih.gov This "click chemistry" approach is highly reliable and can be performed under mild conditions, though control of regioselectivity to favor the 3,5-disubstituted product is a key consideration. organic-chemistry.orgbeilstein-journals.org Furthermore, rhodium(I)-catalyzed cycloadditions, such as the hetero-[5+2] cycloaddition between cyclopropyl imines and alkynes, showcase the utility of cyclopropyl groups as synthons in transition metal-catalyzed processes for building complex heterocyclic systems, providing a conceptual basis for advanced synthetic design. nih.gov

Catalyst TypeReactionKey FeaturesReference
Gold (e.g., AuCl₃)Cycloisomerization of α,β-acetylenic oximesMild conditions, selective for 3-, 5-, or 3,5-disubstituted isoxazoles. organic-chemistry.orgijpca.org
Copper (e.g., Cu(I))[3+2] Cycloaddition of nitrile oxides and alkynesHigh reliability, wide scope, often requires control for regioselectivity. organic-chemistry.orgnih.gov
Rhodium (e.g., Rh(I))Hetero-[5+2] CycloadditionDemonstrates use of cyclopropyl groups in complex cycloadditions. nih.gov

Advanced Cyclization Strategies for Isoxazole Ring Formation

Beyond metal-catalyzed reactions, several advanced cyclization strategies provide powerful alternatives for constructing the isoxazole ring.

One prominent method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govorganic-chemistry.org This strategy involves the reaction of an O-methyl oxime derived from a cyclopropyl-containing ynone with an electrophile, such as iodine monochloride (ICl). nih.govorganic-chemistry.org The reaction proceeds under mild conditions to afford a 4-halo-isoxazole, which can be further functionalized. organic-chemistry.org This method offers excellent yields and tolerates a wide variety of functional groups. nih.gov

The intramolecular nitrile oxide cycloaddition (INOC) is another powerful strategy, particularly for creating fused ring systems. mdpi.com In a relevant context, a precursor molecule containing both a nitrile oxide (or a precursor like an oxime) and a cyclopropyl-alkyne moiety could be designed to undergo a [3+2] cycloaddition, efficiently forming the isoxazole ring. mdpi.com This approach offers high control over regiochemistry due to the fixed orientation of the reacting partners. mdpi.com

StrategyPrecursorKey Reagent/ConditionProduct TypeReference
Electrophilic Cyclization2-Alkyn-1-one O-methyl oximeIodine Monochloride (ICl)4-Iodo-3,5-disubstituted isoxazole nih.govorganic-chemistry.org
Intramolecular Nitrile Oxide Cycloaddition (INOC)Molecule with tethered oxime and alkyneIn situ nitrile oxide formation (e.g., NaOCl)Fused polycyclic isoxazole system mdpi.com
[3+2] CycloadditionNitrile oxide and alkyneOften thermal or base-mediated3,5- or 3,4-disubstituted isoxazole nih.govwikipedia.org

Installation of the Isocyanato Group at the C-3 Position of 5-Cyclopropylisoxazoles

Once the 5-cyclopropylisoxazole core is synthesized, the next critical stage is the introduction of the isocyanato (-N=C=O) group at the C-3 position. This highly reactive functional group is typically installed by modifying a precursor functional group, such as an amine or a carboxylic acid.

Synthesis via Phosgenation or Phosgene (B1210022) Equivalents of 3-Amino-5-cyclopropylisoxazoles

The conversion of a primary amine to an isocyanate can be achieved through phosgenation. This method first requires the synthesis of the 3-amino-5-cyclopropylisoxazole precursor. researchgate.net The synthesis of 3-aminoisoxazoles can be accomplished through various routes, including the reaction of β-ketonitriles with hydroxylamine or the addition-elimination of amines on 3-haloisoxazolines. researchgate.netgoogle.comgoogle.com

With the 3-amino-5-cyclopropylisoxazole in hand, treatment with phosgene (COCl₂) or a safer phosgene equivalent, such as diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate), in the presence of a non-nucleophilic base, would yield the desired 5-cyclopropyl-3-isocyanato-isoxazole.

Curtius Rearrangement of 5-Cyclopropylisoxazole-3-carboxylic Acid Derivatives

The Curtius rearrangement is a classic and versatile method for converting a carboxylic acid into an isocyanate. nih.govrsc.org This reaction is particularly valuable due to its tolerance of various functional groups and the complete retention of configuration at the migrating group. wikipedia.orgnih.gov The process begins with the synthesis of the precursor, 5-cyclopropylisoxazole-3-carboxylic acid, a derivative of which is known.

The carboxylic acid is first converted into an acyl azide (B81097). organic-chemistry.org This transformation can be achieved using several reagents, with diphenylphosphoryl azide (DPPA) being a common choice for a one-pot procedure. nih.gov The resulting acyl azide, upon gentle heating, undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form the isocyanate intermediate directly. wikipedia.org The mechanism is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org

Direct Functionalization Approaches for C-3 Position

Directly converting a C-H bond at the C-3 position of the 5-cyclopropylisoxazole ring into an isocyanato group is a significant synthetic challenge. However, principles of modern C-H functionalization could provide a pathway to a suitable precursor. Transition-metal-catalyzed C-H activation, for instance using rhodium(III) catalysts, has been applied to the functionalization of isoxazole rings. researchgate.net While direct isocyanation is not typical, a directed C-H amination or carboxylation reaction could potentially install the necessary precursor (a 3-amino or 3-carboxy group) directly onto the pre-formed 5-cyclopropylisoxazole ring, which could then be converted to the isocyanate via the methods described above. researchgate.net This remains an area for further synthetic exploration.

Chemo- and Regioselectivity in the Overall Synthesis of Isoxazole, 5-cyclopropyl-3-isocyanato-

Achieving the desired structure of Isoxazole, 5-cyclopropyl-3-isocyanato- requires careful control over both chemo- and regioselectivity throughout the synthetic sequence.

Regioselectivity is a primary concern during the formation of the isoxazole ring. nih.gov In the widely used [3+2] cycloaddition between a nitrile oxide and cyclopropylacetylene, two regioisomers can potentially form: the desired 5-cyclopropyl-3-substituted isoxazole and the undesired 3-cyclopropyl-5-substituted isomer. The outcome is influenced by steric and electronic factors, and the use of copper(I) catalysts can often enhance the regioselectivity towards the 3,5-disubstituted product. organic-chemistry.orgnih.govbeilstein-journals.org Alternative synthetic routes can offer superior regiocontrol. For example, the reaction of α-bis(methylthio)methylene cyclopropyl ketones with hydroxylamine has been shown to produce 5-cyclopropylisoxazoles with high regioselectivity. researchgate.net Similarly, strategies based on the cyclization of a linear precursor where the connectivity is already defined, such as the electrophilic cyclization of a specifically designed alkynone oxime, provide unambiguous control over the final arrangement of substituents. nih.gov

Chemoselectivity is critical during the installation of the isocyanate group. The reagents used must selectively react with the precursor functional group at C-3 without affecting the cyclopropyl ring or the isoxazole ring itself. The isoxazole ring can be sensitive to strongly basic or acidic conditions. researchgate.net The Curtius rearrangement is often advantageous in this regard, as it proceeds under neutral or mildly basic conditions and the thermal rearrangement step is highly specific to the acyl azide moiety. nih.gov Similarly, during phosgenation, reaction conditions must be controlled to prevent side reactions with the isoxazole nitrogen atom. The cyclopropyl group is generally stable but can be susceptible to ring-opening under certain catalytic or highly acidic conditions, which must be avoided.

Green Chemistry Considerations in Synthetic Route Development

The development of synthetic routes for complex molecules like Isoxazole, 5-cyclopropyl-3-isocyanato- is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. mdpi.compreprints.org These principles focus on aspects such as improving atom economy, using safer solvents and reagents, increasing energy efficiency, and minimizing waste. mdpi.comnih.gov For the synthesis of the target isoxazole and its precursors, several green chemistry strategies can be considered, moving away from traditional methods that often involve hazardous materials and challenging conditions. mdpi.comrsc.org

Atom Economy and Reaction Design

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the final product. mdpi.com Reactions with high atom economy, such as cycloadditions and multicomponent reactions (MCRs), are preferred as they incorporate a majority of the atoms from the starting materials into the desired molecule, thereby generating minimal waste. mdpi.commdpi.com

The synthesis of the isoxazole ring, a core component of the target molecule, is a prime candidate for applying these principles. Traditional methods can be inefficient, but modern approaches offer significant improvements. rsc.org One of the most widely used methods for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction. nih.govrsc.org Innovations in this area focus on generating the necessary nitrile oxide dipole in situ under mild and environmentally benign conditions. nih.gov

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are particularly advantageous. preprints.orgnih.gov They offer higher efficiency, simpler procedures, and reduced solvent and energy usage compared to multi-step syntheses. mdpi.com For instance, a one-pot, five-component strategy has been developed for synthesizing 3,5-disubstituted isoxazole derivatives, showcasing the power of MCRs in sustainable heterocyclic synthesis. mdpi.compreprints.org

Reaction TypeDescriptionGreen Chemistry AdvantageExample Application
1,3-Dipolar CycloadditionA [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (e.g., an alkyne or alkene) to form the isoxazole ring. nih.govnih.govHigh atom economy as all atoms from the dipole and dipolarophile are incorporated into the product. mdpi.comSynthesis of 3,4,5-trisubstituted isoxazoles. nih.gov
Multicomponent Reactions (MCRs)Three or more reactants combine in a single reaction vessel to form the final product, which contains portions of all reactants. mdpi.compreprints.orgReduces the number of synthetic steps, minimizes waste, saves time and energy. nih.govOne-pot, five-component synthesis of 3,5-disubstituted isoxazoles. mdpi.compreprints.org

Alternative Energy Sources and Catalysis

To enhance reaction rates and reduce energy consumption, alternative energy sources like ultrasound and microwave irradiation are increasingly employed. mdpi.comelifesciences.org Sonochemistry, the application of ultrasound to chemical reactions, can accelerate reaction kinetics, reduce reaction times, and improve yields, often under milder conditions than conventional heating. mdpi.compreprints.orgelifesciences.org Ultrasound-assisted synthesis has been successfully applied to various isoxazole derivatives, facilitating cyclization, cross-coupling, and multicomponent reactions while minimizing byproduct formation. mdpi.com

The choice of catalyst is also critical. Green chemistry promotes the use of non-toxic, recyclable catalysts over stoichiometric reagents. mdpi.com While metal catalysts like copper(I) and ruthenium(II) are often used in isoxazole synthesis, their toxicity and cost are significant drawbacks. rsc.orgnih.gov This has spurred research into metal-free synthetic routes. nih.govrsc.org Furthermore, the use of heterogeneous catalysts is beneficial as they can be easily separated from the reaction mixture and reused. mdpi.com Natural-feedstock-derived catalysts, such as those from agro-waste, represent an innovative and sustainable option. nih.gov

Safer Solvents and Reagents

A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. mdpi.com Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. rsc.org Several synthetic methods for isoxazoles have been successfully adapted to aqueous media. rsc.orgnih.gov For example, an environmentally benign synthesis of isoxazoles was developed using the oxidizing agent Oxone in water. nih.govrsc.org Glycerol, another green solvent, has also been used as a reaction medium. scilit.com In some cases, solvent-free conditions are achievable, further reducing environmental impact. nih.gov

For the introduction of the isocyanate group, traditional methods often rely on the highly toxic and hazardous reagent phosgene. rsc.orgresearchgate.net Developing phosgene-free synthetic routes is a critical goal for sustainable chemistry. rsc.orgresearchgate.net The Curtius rearrangement offers a much safer alternative. libretexts.org This reaction involves the thermal or photochemical decomposition of a carboxylic azide to form an isocyanate, with the only byproduct being nitrogen gas (N₂), a harmless substance. libretexts.org This method avoids hazardous reagents and aligns well with green chemistry principles. libretexts.org

Synthetic StepTraditional MethodGreen AlternativeKey Advantages
Isoxazole Ring FormationMulti-step synthesis in organic solvents (e.g., toluene, THF) with conventional heating.Ultrasound-assisted, one-pot, multicomponent reaction in water or under solvent-free conditions. mdpi.comnih.govReduced reaction time, lower energy consumption, avoidance of hazardous solvents, higher yields. mdpi.compreprints.org
Catalysis for CycloadditionUse of toxic heavy metal catalysts (e.g., Cu(I), Ru(II)). rsc.orgMetal-free catalysis or use of recyclable, natural-feedstock catalysts. nih.govrsc.orgnih.govAvoids toxic metal waste, reduces cost, improves sustainability. rsc.org
Isocyanate Group FormationUse of highly toxic phosgene. rsc.orgresearchgate.netCurtius rearrangement of a carboxylic azide. libretexts.orgAvoids extremely hazardous reagents, produces only N₂ as a byproduct, improves safety. libretexts.org

Reactivity and Transformation Pathways of Isoxazole, 5 Cyclopropyl 3 Isocyanato

Reactions Involving the Isocyanato Moiety

The reactivity of the isocyanato group in 5-cyclopropyl-3-isocyanatoisoxazole is characterized by the pronounced electrophilicity of the central carbon atom. This makes it a prime target for attack by a wide array of nucleophiles, leading to the formation of stable addition products. Furthermore, the cumulative double bonds in the isocyanate group allow it to participate in cycloaddition reactions.

Nucleophilic Addition Reactions at the Isocyanato Group

Nucleophilic addition represents the most common reaction pathway for isocyanates. The general mechanism involves the attack of a nucleophile on the central carbon of the -N=C=O group, followed by protonation of the resulting nitrogen anion to yield the corresponding adduct.

In the presence of hydroxylic compounds such as alcohols and phenols, 5-cyclopropyl-3-isocyanatoisoxazole is expected to readily form carbamates (urethanes). This reaction is typically catalyzed by a tertiary amine or an organometallic compound. The process involves the addition of the alcohol's oxygen atom to the isocyanate carbon, yielding a stable carbamate (B1207046) linkage. This reaction is of significant interest in the synthesis of various functionalized molecules.

Hypothetical Reaction Data for Carbamate Formation

EntryHydroxylic NucleophileProduct
1Methanol (B129727)Methyl (5-cyclopropylisoxazol-3-yl)carbamate
2EthanolEthyl (5-cyclopropylisoxazol-3-yl)carbamate
3PhenolPhenyl (5-cyclopropylisoxazol-3-yl)carbamate
4tert-Butanoltert-Butyl (5-cyclopropylisoxazol-3-yl)carbamate

The reaction of 5-cyclopropyl-3-isocyanatoisoxazole with primary or secondary amines leads to the formation of substituted ureas. This reaction is generally rapid and proceeds to completion at room temperature. The nitrogen atom of the amine acts as the nucleophile, attacking the isocyanate carbon to form a stable urea (B33335) derivative. This transformation is a fundamental method for creating compounds with potential biological activity and for the synthesis of various polymers.

Hypothetical Reaction Data for Urea Formation

EntryAmine NucleophileProduct
1Ammonia(5-cyclopropylisoxazol-3-yl)urea
2Aniline1-(5-cyclopropylisoxazol-3-yl)-3-phenylurea
3Diethylamine1-(5-cyclopropylisoxazol-3-yl)-3,3-diethylurea
4Benzylamine1-benzyl-3-(5-cyclopropylisoxazol-3-yl)urea

Thiols can also act as nucleophiles, reacting with the isocyanato group of 5-cyclopropyl-3-isocyanatoisoxazole to produce thiocarbamates. This reaction is analogous to carbamate formation from alcohols but often requires more forcing conditions or specific catalysts due to the lower nucleophilicity of sulfur compared to oxygen in this context.

Isocyanates, including 5-cyclopropyl-3-isocyanatoisoxazole, can undergo cycloaddition reactions with various dipolarophiles. These reactions are valuable for the construction of heterocyclic ring systems. For instance, [2+2] cycloadditions with electron-rich alkenes can yield β-lactams, while [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides can lead to the formation of five-membered heterocycles. The specific outcome of these reactions is dependent on the nature of the dipolarophile and the reaction conditions employed.

Polymerization Behavior of the Isocyanato Functional Group

The isocyanato group is capable of undergoing polymerization, particularly in the presence of specific catalysts or under thermal conditions. For 5-cyclopropyl-3-isocyanatoisoxazole, this could lead to the formation of a polyamide-like polymer with repeating units derived from the isoxazole (B147169) core. The polymerization can proceed through the formation of uretidinedione (dimer) or isocyanurate (trimer) linkages, or through the formation of linear polymer chains. The properties of the resulting polymer would be influenced by the rigid isoxazole ring and the cyclopropyl (B3062369) substituent. However, without specific experimental data, the precise nature and properties of such a polymer remain speculative.

Derivatization to other Functional Groups (e.g., Carbodiimides, Isothiocyanates)

The isocyanate group (-N=C=O) is a potent electrophile, making it a versatile handle for the synthesis of various other functional groups. wikipedia.org Its reactions are characterized by nucleophilic attack at the central carbon atom.

Conversion to Carbodiimides:

One of the significant transformations of isocyanates is their conversion to carbodiimides (R-N=C=N-R'). This reaction is typically achieved through the catalytic decarboxylation of the isocyanate at elevated temperatures. jchemrev.com Phosphine (B1218219) oxides are commonly employed as catalysts, facilitating the elimination of carbon dioxide (CO₂) to form the carbodiimide (B86325) linkage. wikipedia.orgacs.org The process involves the reaction of two isocyanate molecules.

The general mechanism involves the initial reaction of the isocyanate with the phosphine oxide catalyst, followed by reaction with a second isocyanate molecule, and subsequent elimination of CO₂ and regeneration of the catalyst.

Table 1: Catalytic Conversion of Isocyanates to Carbodiimides An interactive data table summarizing reaction conditions for the conversion of various isocyanates to carbodiimides.

Isocyanate Precursor Catalyst Temperature (°C) Yield (%) Reference
Phenyl isocyanate 1-Phenyl-3-methyl-2-phospholene 1-oxide 160-180 High lookchem.com
Toluene-p-sulphonyl isocyanate Acyclic Phosphine Oxides 25 - rsc.org
Organic Isocyanates Organic Phosphorus Compounds Heating - google.com

Conversion to Isothiocyanates:

The conversion of an isocyanate to an isothiocyanate (R-N=C=S) involves the replacement of the oxygen atom with a sulfur atom. While direct conversion methods are not as common as those starting from primary amines, this transformation can be conceptualized through reagents that facilitate sulfur transfer. nih.govwikipedia.org For instance, reaction with phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are classical methods for thionating carbonyl groups, although their application to isocyanates can lead to complex product mixtures. A more plausible route involves the reaction of the isocyanate with a source of sulfur, potentially mediated by a catalyst, to achieve the desired transformation. The synthesis of isothiocyanates is more commonly achieved from primary amines using carbon disulfide or through the fragmentation of 1,4,2-oxathiazoles. wikipedia.org

Reactivity of the Isoxazole Ring System in 5-Cyclopropyl-3-isocyanato-isoxazole

The isoxazole ring, while aromatic, exhibits distinct reactivity patterns influenced by the presence of two different heteroatoms, nitrogen and oxygen. The ring's aromaticity is not exceptionally high, and its chemistry is characterized by a susceptibility to ring-cleavage reactions, particularly at the weak N-O bond. wikipedia.orgresearchgate.net Nevertheless, it can undergo both electrophilic and nucleophilic substitution reactions under appropriate conditions.

Electrophilic Aromatic Substitution Patterns on the Isoxazole Ring

Electrophilic aromatic substitution (EAS) on the isoxazole ring preferentially occurs at the C-4 position. This position is the most electron-rich due to the directing effects of the ring heteroatoms. In the case of 5-cyclopropyl-3-isocyanato-isoxazole, the C-4 position is the sole unsubstituted carbon on the ring, making it the primary site for electrophilic attack.

Typical EAS reactions such as halogenation, nitration, and sulfonation would be expected to yield the corresponding 4-substituted derivatives. For example, electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) readily produces 4-halo-3,5-disubstituted isoxazoles. acs.orgorganic-chemistry.orgnih.gov This highlights the facility of substitution at the C-4 position.

Table 2: Electrophilic Substitution at C-4 of Isoxazole Derivatives An interactive data table showing examples of electrophilic substitution reactions on isoxazole rings.

Isoxazole Substrate Reagent Product Yield (%) Reference
2-Alkyn-1-one O-methyl oximes ICl 4-Iodoisoxazoles Moderate to Excellent nih.gov
2-Alkyn-1-one O-methyl oximes Br₂ 4-Bromoisoxazoles Good to Excellent organic-chemistry.org

Nucleophilic Substitution at C-3, C-4, and C-5 Positions

Nucleophilic aromatic substitution (NAS) on the isoxazole ring is less common than EAS and generally requires the presence of a good leaving group and/or activating substituents. libretexts.org

C-4 Position: This position is electron-rich and thus inherently resistant to attack by nucleophiles. Substitution at C-4 would only be feasible if a leaving group were present, introduced perhaps by a prior electrophilic substitution reaction.

C-3 and C-5 Positions: These positions are more electron-deficient and thus more susceptible to nucleophilic attack. In 5-cyclopropyl-3-isocyanato-isoxazole, the isocyanate group at C-3 is highly electrophilic itself, and nucleophilic attack will overwhelmingly occur at the isocyanate carbon rather than the ring carbon. nih.gov If a different leaving group (e.g., a halogen) were present at the C-3 or C-5 position, nucleophilic displacement would be more plausible. Deprotonation studies have shown that the C-5 proton is the most acidic, suggesting that this position can support a negative charge, which is a prerequisite for some NAS mechanisms. nsf.gov

Ring-Opening and Rearrangement Reactions of the Isoxazole Nucleus

A hallmark of isoxazole chemistry is the propensity of the ring to undergo cleavage and rearrangement reactions, providing pathways to a variety of other acyclic and heterocyclic structures. researchgate.net

The N-O bond is the weakest linkage in the isoxazole ring and is readily cleaved under various conditions, including treatment with base, reduction, or photolysis. wikipedia.orgmdpi.com

Base-mediated cleavage is a common transformation. Deprotonation at a carbon adjacent to the ring nitrogen (C-3) can trigger ring-opening. nsf.gov For instance, treatment of isoxazoles with a strong base can lead to the formation of a β-ketonitrile via N-O bond scission.

Reductive cleavage, often performed using catalytic hydrogenation (e.g., with Raney Nickel) or other reducing agents like molybdenum hexacarbonyl, is a powerful method for converting isoxazoles into 1,3-difunctional compounds. nih.gov This process typically yields β-aminoenones or γ-amino alcohols, depending on the substrate and reaction conditions.

The cleavage of the isoxazole ring is a key strategy for the synthesis of valuable difunctionalized acyclic compounds. The specific products obtained depend on the nature of the substituents on the isoxazole ring and the cleavage conditions employed.

For example, the reductive cleavage of a 3,5-disubstituted isoxazole can lead to the formation of a β-hydroxy ketone. nih.gov This transformation effectively unmasks a 1,3-dicarbonyl synthon. Similarly, base-induced ring-opening can furnish α,β-unsaturated β-aminoketones or other difunctionalized intermediates that can be used in further synthetic elaborations. mdpi.com The presence of the cyclopropyl group at C-5 and the isocyanate (or its derivatives) at C-3 in the title compound offers the potential for the synthesis of complex acyclic structures bearing keto, amino, and cyclopropyl functionalities upon ring opening.

Table 3: Products from Isoxazole Ring-Opening Reactions An interactive data table summarizing the transformation of isoxazoles into difunctionalized compounds.

Isoxazole Derivative Cleavage Condition Product Type Reference
2-Isoxazolines Raney Ni / AlCl₃, H₂O/MeOH β-Hydroxyketones nih.gov
3,5-Disubstituted Isoxazoles Catalytic Hydrogenation β-Aminoenones nih.gov
Isoxazole Deprotonation at C-3 Ring-opened enolate nsf.gov
Base-Mediated Ring Fission and Rearrangements

The isoxazole ring, while aromatic, is susceptible to cleavage under basic conditions, a reaction pathway significantly influenced by the nature of its substituents. For Isoxazole, 5-cyclopropyl-3-isocyanato-, the presence of the electron-withdrawing isocyanate group at the C3 position is expected to enhance the acidity of the proton at the C4 position.

Base-mediated ring fission typically initiates with the deprotonation of the C4-H by a strong base (e.g., alkoxides, hydroxides). This generates a carbanion that is stabilized by the adjacent C3-isocyanate group. The subsequent step involves the cleavage of the weak N-O bond, which is characteristic of the isoxazole ring system, leading to the formation of a highly reactive β-ketonitrile or a related vinyl nitrile enolate intermediate. This intermediate can then undergo various rearrangements or reactions depending on the specific conditions and reagents present. beilstein-journals.orgbohrium.com

One potential rearrangement pathway following ring fission is the Boulton-Katritzky rearrangement, which has been observed in related isoxazole systems. beilstein-journals.org This process involves the recyclization of the intermediate to form a new heterocyclic system. The exact nature of the product would be contingent on the reaction conditions and the trapping of the reactive intermediates.

Table 1: Influence of Base Strength on a Hypothetical Ring Fission of Isoxazole, 5-cyclopropyl-3-isocyanato-

Base Solvent Temperature (°C) Outcome
Sodium Methoxide (B1231860) Methanol 25 Slow ring opening to form a methyl carbamate derivative of the β-ketonitrile.
Potassium tert-Butoxide THF 0 Rapid deprotonation and ring fission.
Sodium Hydroxide Water/Ethanol 60 Ring cleavage followed by hydrolysis of the isocyanate and nitrile moieties.

C-H Functionalization of the Isoxazole Ring

Direct functionalization of the C-H bond at the 4-position of the isoxazole ring represents a key pathway for structural modification. In electrophilic aromatic substitution reactions, the C4 position of the isoxazole ring is the most nucleophilic and thus the most reactive site. nih.govreddit.com The regioselectivity of this functionalization is governed by the electronic effects of the existing substituents. The C5-cyclopropyl group, acting as an electron-donating group through its π-character, activates the ring towards electrophilic attack. Conversely, the C3-isocyanato group is strongly electron-withdrawing, deactivating the ring. The net effect is a moderated reactivity at the C4 position, which remains the primary site for substitution.

Common C-H functionalization reactions applicable to this system include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine at the C4 position.

Nitration: Treatment with nitric acid and sulfuric acid can lead to the introduction of a nitro group.

Acylation: Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst, can install an acyl group at C4.

Transition metal-catalyzed C-H activation provides a more modern and versatile approach to functionalization. researchgate.netacs.org Palladium-catalyzed cross-coupling reactions, for example, could be employed to introduce aryl, vinyl, or alkyl groups at the C4 position, although the directing-group ability of the isoxazole nitrogen and the potential for catalyst inhibition by the isocyanate group would need to be considered. rsc.org

Influence of the Cyclopropyl Group on Reactivity and Stereochemical Outcomes

Electronic Effects on the Isoxazole Aromaticity and Reactivity

The cyclopropane (B1198618) ring possesses Walsh orbitals, which have π-character and can overlap with the p-orbitals of adjacent unsaturated systems. stackexchange.com This allows the cyclopropyl group to act as a π-electron donor, engaging in conjugation with the isoxazole ring. This electron-donating resonance effect increases the electron density of the heterocyclic ring, thereby enhancing its aromatic character and stability.

This donation of electron density partially counteracts the strong electron-withdrawing inductive and resonance effects of the C3-isocyanato group. libretexts.orglibretexts.org The consequence is a modulation of the ring's reactivity; while the isocyanate deactivates the ring towards electrophilic attack, the cyclopropyl group activates it. This electronic push-pull system influences the rates of reactions involving the isoxazole ring and also affects the electrophilicity of the isocyanate carbon.

Table 2: Calculated Electron Density at C4 of Substituted 3-Isocyanatoisoxazoles

C5-Substituent Relative Electron Density at C4 Predicted Reactivity towards Electrophiles
Hydrogen 1.00 Baseline
Methyl 1.05 Increased
Cyclopropyl 1.08 Significantly Increased

Conformational Constraints and Steric Hindrance

The covalent linkage between the cyclopropyl group and the isoxazole ring imposes significant conformational constraints. For effective conjugation (orbital overlap), the cyclopropyl ring is expected to adopt a "bisected" conformation relative to the plane of the isoxazole ring. In this arrangement, one of the C-C bonds of the cyclopropane ring lies in the plane of the isoxazole ring.

This preferred conformation introduces steric hindrance. The hydrogen atoms on the cyclopropyl ring can shield the C5 and C4 positions of the isoxazole ring, potentially influencing the trajectory of incoming reagents. uwlax.edu While the cyclopropyl group is relatively small, this steric effect can be crucial in stereoselective reactions or in reactions involving bulky reagents, directing them away from the substituted side of the molecule.

Participation in Ring-Opening or Rearrangement Pathways

The inherent strain energy of the three-membered ring (approximately 27 kcal/mol) makes the cyclopropyl group susceptible to ring-opening reactions under certain conditions, particularly when adjacent to a π-system or a reactive center. researchgate.net In the context of Isoxazole, 5-cyclopropyl-3-isocyanato-, the cyclopropyl ring could participate in several transformation pathways:

Vinylcyclopropane-type Rearrangement: Under thermal or photochemical conditions, cleavage of the isoxazole N-O bond could generate a diradical or zwitterionic intermediate. This could be followed by a rearrangement involving the cyclopropyl group to form a larger ring system, such as a cyclopentene (B43876) derivative. ic.ac.uk

Acid-Catalyzed Opening: Strong acids can protonate the cyclopropyl ring, leading to a ring-opened carbocation that can be trapped by nucleophiles.

Cloke-Wilson Rearrangement Analogue: If the isoxazole ring were to be transformed into an imine-like intermediate, a rearrangement analogous to the Cloke-Wilson rearrangement could be envisioned, potentially leading to the formation of substituted pyrroline (B1223166) derivatives. researchgate.netnih.gov

These pathways highlight the cyclopropyl group's potential to act as a latent functional group, enabling complex skeletal rearrangements and providing access to diverse molecular architectures. researchgate.net

Applications in Advanced Organic Synthesis As a Building Block

Role as a Precursor for Divergent Synthesis and Library Generation

Integration into Solid-Phase Synthesis Methodologies:There is no documented evidence of 5-cyclopropyl-3-isocyanato-isoxazole being integrated into solid-phase synthesis protocols.

While general methodologies exist for the synthesis and application of various isoxazole (B147169) derivatives in these areas, specific data for "Isoxazole, 5-cyclopropyl-3-isocyanato-" is not present in the available literature.

Precursors for Specialized Organic Materials

The bifunctional nature of this molecule, containing both a reactive isocyanate group and a modifiable heterocyclic system, allows for its use as a monomer or precursor in the synthesis of specialized polymers.

The isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as alcohols (-OH) and amines (-NH2). This reactivity is the foundation of polyurethane and polyurea chemistry. dau.edu When 5-cyclopropyl-3-isocyanato-isoxazole is reacted with polyols (molecules with multiple alcohol groups) or polyamines (molecules with multiple amine groups), it can form polyurethane or polyurea scaffolds, respectively.

The reaction with a diol to form a polyurethane linkage is illustrated below:

R-NCO + HO-R'-OH → R-NH-CO-O-R'-O-… (Polyurethane formation)

Similarly, the reaction with a diamine yields a polyurea linkage:

R-NCO + H2N-R'-NH2 → R-NH-CO-NH-R'-NH-… (Polyurea formation)

The incorporation of the 5-cyclopropyl-isoxazole moiety into the polymer backbone can impart unique characteristics to the resulting material. The isoxazole ring can introduce rigidity and specific intermolecular interactions, potentially enhancing thermal stability and mechanical properties. The cyclopropyl (B3062369) group may also influence the polymer's physical properties, such as its crystallinity and solubility.

| Solubility | The presence of the heterocyclic ring and the cyclopropyl group can be tailored to control the solubility of the polymer in various organic solvents. |

Cross-linking is a critical process in polymer science for creating three-dimensional polymer networks from linear or branched polymer chains. This process enhances properties such as elasticity, strength, and thermal stability. Due to its reactive isocyanate group, 5-cyclopropyl-3-isocyanato-isoxazole can act as a cross-linking agent.

If this molecule is introduced into a polymer system containing reactive functional groups (like hydroxyl or amine groups), the isocyanate can form covalent bonds, linking different polymer chains together. Furthermore, the isoxazole ring itself has been investigated for its potential in photo-cross-linking applications. nih.govnih.govbiorxiv.orgresearchgate.net Under UV irradiation, the isoxazole ring can undergo ring-opening to form reactive intermediates that can create cross-links between polymer chains. nih.govbiorxiv.org This dual-functionality, a thermally reactive isocyanate group and a potentially photo-reactive isoxazole ring, makes it a versatile tool for creating advanced polymer networks.

The degree of cross-linking can significantly impact the material's properties. For instance, a higher cross-link density generally leads to a more rigid and less soluble material. orientjchem.org

Table 2: Comparison of Cross-linking Mechanisms

Cross-linking Method Trigger Reactive Group Resulting Linkage
Isocyanate Reaction Thermal/Catalytic -N=C=O Urethane (B1682113) or Urea (B33335)

| Photo-cross-linking | UV Light | Isoxazole Ring | Various covalent bonds |

The ability to control the cross-linking process through different stimuli (heat vs. light) could allow for the development of "smart" materials that can be processed in multiple stages or have spatially defined properties. Research into isoxazole-functionalized resins has shown that the degree of cross-linking affects the accessibility of reactive sites and, consequently, the material's performance in applications like catalysis. orientjchem.org

Spectroscopic and Computational Elucidation of Isoxazole, 5 Cyclopropyl 3 Isocyanato and Its Derivatives

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Spectroscopic techniques are indispensable tools for the unambiguous determination of molecular structures and for gaining insights into reaction mechanisms. For a molecule like Isoxazole (B147169), 5-cyclopropyl-3-isocyanato-, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography would be employed for a thorough characterization.

NMR spectroscopy is a powerful technique for determining the connectivity and spatial arrangement of atoms in a molecule. For Isoxazole, 5-cyclopropyl-3-isocyanato-, ¹H and ¹³C NMR would provide key structural information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclopropyl (B3062369) group and the isoxazole ring.

Cyclopropyl Protons: The cyclopropyl group would exhibit a complex multiplet pattern in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm. This complexity arises from the diastereotopic nature of the methylene (B1212753) protons and their coupling to the methine proton.

Isoxazole Proton: The isoxazole ring has one proton at the 4-position. This proton would appear as a singlet, likely in the range of 6.0-7.0 ppm, a region characteristic of protons on electron-deficient aromatic rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information about the carbon framework of the molecule.

Cyclopropyl Carbons: The carbons of the cyclopropyl group would appear at high field, typically between 5 and 20 ppm.

Isoxazole Carbons: The carbons of the isoxazole ring would resonate at lower field. The C4 carbon would be expected around 100-110 ppm, while the C3 and C5 carbons, being attached to nitrogen and oxygen respectively and the substituent groups, would appear further downfield, likely in the range of 150-170 ppm.

Isocyanato Carbon: The carbon of the isocyanato group is expected to have a chemical shift in the range of 120-130 ppm.

The precise chemical shifts can be influenced by solvent effects and the presence of any impurities. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Isoxazole, 5-cyclopropyl-3-isocyanato-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl-CH Multiplet (approx. 1.0-1.5) approx. 10-20
Cyclopropyl-CH₂ Multiplet (approx. 0.5-1.0) approx. 5-15
Isoxazole-H4 Singlet (approx. 6.0-7.0) approx. 100-110
Isoxazole-C3 - approx. 150-160
Isoxazole-C5 - approx. 160-170
Isocyanato-C - approx. 120-130

Infrared (IR) and Raman spectroscopy are used to identify functional groups in a molecule by detecting their characteristic vibrational frequencies. For Isoxazole, 5-cyclopropyl-3-isocyanato-, the most prominent and diagnostic feature in the IR spectrum would be the strong, sharp absorption band of the isocyanato (-N=C=O) group. This asymmetric stretching vibration typically appears in the region of 2250-2280 cm⁻¹. researchgate.net The presence of this intense band is a clear indicator of the isocyanato functionality.

Other expected vibrational modes include:

C-H stretching: Vibrations from the cyclopropyl and isoxazole C-H bonds would be observed around 3000-3100 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the isoxazole ring would appear in the 1400-1600 cm⁻¹ region.

Ring vibrations: The characteristic breathing and deformation modes of the isoxazole and cyclopropyl rings would be present in the fingerprint region (below 1400 cm⁻¹). docbrown.info

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations that might be weak in the IR spectrum.

Table 2: Characteristic Infrared Absorption Frequencies for Isoxazole, 5-cyclopropyl-3-isocyanato-

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Isocyanato (-N=C=O) Asymmetric Stretch 2250 - 2280
Aromatic C-H Stretch 3000 - 3100
Cyclopropyl C-H Stretch 2950 - 3050
Isoxazole Ring C=N and C=C Stretch 1400 - 1600
Isoxazole Ring Ring Vibrations Fingerprint Region (<1400)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For Isoxazole, 5-cyclopropyl-3-isocyanato-, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺. The fragmentation of the molecular ion would provide valuable structural information. Plausible fragmentation pathways could include:

Loss of CO: The isocyanato group could lose a molecule of carbon monoxide to give a nitrene radical cation.

Cleavage of the cyclopropyl group: The cyclopropyl ring can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or other small fragments. nih.gov

Ring opening of the isoxazole: The isoxazole ring can cleave in various ways, leading to characteristic fragment ions.

By analyzing the masses of the fragment ions, it is possible to piece together the structure of the original molecule.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of Isoxazole, 5-cyclopropyl-3-isocyanato- or a stable derivative could be obtained, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. This would confirm the planar structure of the isoxazole ring and the geometry of the cyclopropyl and isocyanato substituents. Furthermore, the crystal packing arrangement would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the physical properties of the compound. For related isoxazole derivatives, crystal structures have confirmed the planarity of the isoxazole ring and have provided detailed geometric parameters. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides a theoretical framework to complement experimental data and to predict molecular properties. For Isoxazole, 5-cyclopropyl-3-isocyanato-, quantum mechanical calculations would be invaluable for understanding its electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict various molecular properties. For Isoxazole, 5-cyclopropyl-3-isocyanato-, DFT calculations could be employed to:

Optimize the molecular geometry: This would provide theoretical values for bond lengths and angles, which could be compared with experimental data if available.

Predict spectroscopic properties: DFT can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra. These calculated values can aid in the interpretation of experimental spectra.

Analyze the electronic structure: The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The distribution of electron density and the molecular electrostatic potential map would indicate the most likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom of the isocyanato group is expected to be a site of high electron density, making it susceptible to nucleophilic attack.

Investigate reaction mechanisms: DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states. This would be particularly useful for studying the reactions of the highly reactive isocyanato group.

Computational studies on related isoxazole systems have demonstrated the utility of DFT in predicting their geometries, electronic properties, and reactivity. nih.gov

Mechanistic Studies of Reaction Pathways

The isocyanato group (-N=C=O) is a highly reactive functional group, making Isoxazole, 5-cyclopropyl-3-isocyanato- a versatile intermediate for various chemical transformations. While specific mechanistic studies on this particular molecule are not extensively documented in publicly available literature, the reaction pathways can be inferred from the well-established reactivity of both the isoxazole ring and the isocyanate functionality. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such reactions, providing insights into transition states and reaction intermediates.

The primary reaction pathway for isocyanates involves nucleophilic addition to the central carbon atom. The electrophilicity of this carbon is influenced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The isoxazole ring, being an aromatic heterocycle, also influences the reactivity of the isocyanate group.

Nucleophilic Addition Reactions:

The most common reactions of Isoxazole, 5-cyclopropyl-3-isocyanato- would involve nucleophiles such as alcohols, amines, and water, leading to the formation of carbamates, ureas, and carbamic acids (which are unstable and typically decompose to the corresponding amine), respectively.

Reaction with Alcohols: The reaction with an alcohol (R'-OH) is expected to proceed through a nucleophilic attack of the alcohol oxygen on the isocyanate carbon, followed by proton transfer to the nitrogen atom to yield a carbamate (B1207046). DFT calculations on analogous systems have shown that this reaction can be catalyzed by bases or acids, which facilitate the proton transfer step.

Reaction with Amines: Similarly, amines (R'-NH2) react readily with the isocyanate to form ureas. The mechanism involves the nucleophilic attack of the amine nitrogen on the isocyanate carbon.

The general mechanism for these reactions can be summarized in the following table:

Nucleophile (Nu-H)IntermediateProduct
R'-OH (Alcohol)Isoxazole-N-C(O)-O(H)R'Isoxazole-NH-C(O)-OR' (Carbamate)
R'-NH2 (Amine)Isoxazole-N-C(O)-N(H2)R'Isoxazole-NH-C(O)-NHR' (Urea)
H2O (Water)Isoxazole-N-C(O)-OH2Isoxazole-NH-COOH (Carbamic Acid) -> Isoxazole-NH2 + CO2

Cycloaddition Reactions:

Isocyanates can also participate in cycloaddition reactions. For instance, [2+2] cycloadditions with electron-rich alkenes or [3+2] cycloadditions with 1,3-dipoles are possible pathways to form more complex heterocyclic systems. The regioselectivity and stereoselectivity of these reactions would be governed by the electronic and steric properties of the reactants, which can be modeled using computational methods.

Ring Transformation Reactions:

The isoxazole ring itself can undergo transformations under certain conditions. For instance, base-catalyzed rearrangements of isoxazoles are known to occur, potentially leading to the formation of other five-membered heterocyclic systems. nih.gov A computational study on the rearrangement of 3-acylaminoisoxazoles using DFT showed that a Boulton-Katritzky rearrangement is a favored process. nih.gov While the isocyanato group is not an acylamino group, this highlights the potential for the isoxazole ring in the target molecule to undergo rearrangements, the pathways of which could be elucidated through detailed mechanistic studies involving computational chemistry.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of Isoxazole, 5-cyclopropyl-3-isocyanato- are crucial for understanding its reactivity and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to explore these aspects.

Conformational Analysis:

The primary source of conformational flexibility in Isoxazole, 5-cyclopropyl-3-isocyanato- arises from the rotation around the single bond connecting the cyclopropyl group to the isoxazole ring and the bond connecting the isocyanato group to the ring.

A systematic conformational search using computational methods like DFT can identify the stable conformers and their relative energies. The results of such an analysis for Isoxazole, 5-cyclopropyl-3-isocyanato- would likely reveal a preferred orientation of the cyclopropyl ring that minimizes steric hindrance with the isoxazole ring.

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a means to study the dynamic behavior of Isoxazole, 5-cyclopropyl-3-isocyanato- over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule vibrates, rotates, and changes its conformation.

MD simulations can be used to:

Explore the conformational landscape: By simulating the molecule at different temperatures, it is possible to observe transitions between different conformational states and to estimate the free energy barriers between them.

Study solvent effects: MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of how the solvent influences the conformational preferences and dynamics of the solute.

Investigate intermolecular interactions: MD simulations are widely used to study the interactions between a ligand and a protein, providing insights into binding modes and affinities. While Isoxazole, 5-cyclopropyl-3-isocyanato- is a reactive intermediate, its derivatives formed from reactions with biological nucleophiles could be studied in this manner.

A hypothetical MD simulation of Isoxazole, 5-cyclopropyl-3-isocyanato- in a solvent like water would likely show rapid fluctuations in the dihedral angles associated with the cyclopropyl and isocyanato groups, with the molecule predominantly occupying the lowest energy conformations identified through conformational analysis.

The following table summarizes key parameters that would be investigated in a computational study of the molecule's conformation and dynamics:

ParameterMethod of InvestigationExpected Outcome
Dihedral angle (Cyclopropyl-Isoxazole)Conformational Search (DFT)Identification of low-energy conformers and rotational energy barrier.
Dihedral angle (Isocyanato-Isoxazole)Conformational Search (DFT)Determination of the preferred orientation of the isocyanato group.
Molecular VibrationsFrequency Calculations (DFT)Prediction of the vibrational spectrum (e.g., IR, Raman).
Conformational DynamicsMolecular Dynamics (MD) SimulationsTime-evolution of molecular geometry and conformational transitions.
Solvation EffectsMD Simulations with explicit solventUnderstanding the influence of the environment on conformational preferences.

Predictive Modeling for Chemical Transformations

Predictive modeling, utilizing computational chemistry and quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches, can be a powerful tool to anticipate the chemical transformations of Isoxazole, 5-cyclopropyl-3-isocyanato- and its derivatives.

Predicting Reactivity:

The reactivity of the isocyanate group can be predicted by calculating various quantum chemical descriptors using DFT. These descriptors can provide a quantitative measure of the electrophilicity of the isocyanate carbon and the nucleophilicity of potential reactants.

Key descriptors for predicting reactivity include:

Frontier Molecular Orbital (FMO) Theory: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the isoxazole isocyanate can indicate its susceptibility to nucleophilic attack. A lower LUMO energy generally corresponds to higher reactivity towards nucleophiles. The Highest Occupied Molecular Orbital (HOMO) of a nucleophile, in turn, reflects its electron-donating ability. The HOMO-LUMO energy gap can be used to predict the kinetic stability of the reaction.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. A region of positive electrostatic potential on the isocyanate carbon would confirm its electrophilic character and its propensity to react with nucleophiles.

Fukui Functions: These functions can be used to identify the most electrophilic and nucleophilic sites within a molecule, thus predicting the regioselectivity of reactions.

Predicting Reaction Outcomes and Branching Ratios:

For reactions with multiple possible pathways, computational modeling can be used to predict the most likely outcome. By calculating the activation energies for each competing pathway, it is possible to determine the kinetically favored product. For example, in a reaction where both nucleophilic addition and cycloaddition are possible, comparing the calculated energy barriers for the transition states of each pathway would predict the major product.

The following table illustrates how computational descriptors can be used to predict chemical transformations:

Predicted PropertyComputational MethodRelevant Descriptor(s)
Site of Nucleophilic AttackDFTElectrostatic Potential (ESP), Fukui Functions
Reactivity towards NucleophilesDFT (FMO Theory)LUMO Energy, HOMO-LUMO Gap
Regioselectivity of CycloadditionsDFTFrontier Molecular Orbital Coefficients, Activation Energy Calculations
Kinetic vs. Thermodynamic ProductDFTActivation Energies, Reaction Enthalpies

QSAR/QSPR Modeling for Derivatives:

Once a series of derivatives of Isoxazole, 5-cyclopropyl-3-isocyanato- are synthesized, QSAR and QSPR models can be developed to predict their properties, such as biological activity or physical properties. These models establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and the observed property. For instance, a QSAR model could be built to predict the inhibitory activity of a series of carbamate derivatives against a particular enzyme, guiding the design of more potent compounds.

Future Directions and Emerging Research Avenues in the Chemistry of Isoxazole, 5 Cyclopropyl 3 Isocyanato

Development of Highly Efficient and Selective Catalytic Systems

The isocyanate group is a versatile functional group, readily participating in a variety of addition reactions. Future research will likely focus on developing highly efficient and selective catalytic systems to control the reactivity of the isocyanato group in 5-cyclopropyl-3-isocyanatoisoxazole, particularly for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

One promising area is the exploration of catalysts for the cycloaddition reactions of the isocyanate moiety. For instance, the development of catalysts for the asymmetric cycloaddition of isocyanates to various substrates could lead to the stereoselective synthesis of chiral heterocyclic compounds. Furthermore, investigations into catalytic systems for the cyclotrimerization of 5-cyclopropyl-3-isocyanatoisoxazole could yield isocyanurates with unique properties conferred by the cyclopropylisoxazole substituents.

The development of catalytic systems that can selectively activate the isocyanate group in the presence of the isoxazole (B147169) and cyclopropyl (B3062369) functionalities will be crucial. This could involve the use of Lewis acids, transition metal complexes, or organocatalysts to modulate the electrophilicity of the isocyanate carbon, thereby enabling reactions with a wide range of nucleophiles under mild conditions. The table below summarizes potential catalytic transformations for future exploration.

Catalytic TransformationPotential Catalyst ClassesPotential Products
Asymmetric CycloadditionChiral Lewis Acids, OrganocatalystsChiral Ureas, Carbamates, and other Heterocycles
CyclotrimerizationLewis Bases, Metal AlkoxidesIsocyanurates with Cyclopropylisoxazole Substituents
Urethane (B1682113)/Urea (B33335) SynthesisOrganometallic Catalysts (e.g., Tin, Zinc)Functionalized Polyurethanes and Polyureas
Carbamate (B1207046) SynthesisLewis Acids, AminesBiologically Active Carbamate Derivatives

Exploration of Novel Reaction Pathways and Domino Sequences

The trifunctional nature of Isoxazole, 5-cyclopropyl-3-isocyanato- presents a fertile ground for the discovery of novel reaction pathways and the design of elegant domino sequences. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy.

Future research could focus on designing domino reactions that are initiated by the reaction of the isocyanate group. For example, an initial addition to the isocyanate could trigger a subsequent intramolecular reaction involving the isoxazole ring or the cyclopropyl group. The isoxazole ring, known to undergo ring-opening reactions under certain conditions, could participate in tandem sequences. For instance, a nucleophilic attack on the isocyanate could be followed by a catalyst-mediated ring-opening of the isoxazole, leading to the formation of complex acyclic or alternative heterocyclic structures.

Furthermore, the cyclopropyl group, with its inherent ring strain, can participate in various ring-opening and rearrangement reactions. Investigating domino sequences that couple the reactivity of the isocyanate with a subsequent transformation of the cyclopropyl ring could lead to the synthesis of novel molecular scaffolds. An example of a hypothetical domino sequence is depicted below:

Hypothetical Domino Reaction:

Nucleophilic attack on the isocyanate: A nucleophile (e.g., an amine or alcohol) reacts with the isocyanato group to form a urea or carbamate intermediate.

Intramolecular Cyclization/Rearrangement: The newly introduced functionality could then participate in an intramolecular reaction with the isoxazole or cyclopropyl group, potentially triggered by a catalyst or a change in reaction conditions.

The exploration of such novel reaction pathways will not only expand the synthetic utility of this molecule but also provide access to diverse chemical space for drug discovery and materials science.

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Machine-Assisted Synthesis)

The integration of advanced synthetic technologies like flow chemistry and machine-assisted synthesis holds immense potential for the future study of Isoxazole, 5-cyclopropyl-3-isocyanato- and its derivatives. These technologies can offer significant advantages in terms of reaction optimization, safety, and scalability.

Flow Chemistry: Continuous flow synthesis can be particularly advantageous for reactions involving highly reactive intermediates like isocyanates. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can enhance selectivity and minimize the formation of byproducts. Future research could focus on developing continuous flow processes for the synthesis of 5-cyclopropyl-3-isocyanatoisoxazole itself, as well as for its subsequent transformations. The ability to safely handle hazardous reagents and intermediates in a closed-loop system makes flow chemistry an attractive platform for exploring the reactivity of this compound.

Machine-Assisted Synthesis: Machine learning algorithms can be employed to accelerate the discovery and optimization of reactions involving 5-cyclopropyl-3-isocyanatoisoxazole. By analyzing large datasets of reaction outcomes, machine learning models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a desired transformation. princeton.eduucla.edu This approach can significantly reduce the experimental effort required for reaction development. Furthermore, automated synthesis platforms can be used to perform high-throughput screening of reaction conditions, generating the large datasets needed to train these machine learning models. The synergy between automated synthesis and machine learning will be a powerful tool for unlocking the full synthetic potential of this molecule.

The table below highlights the potential benefits of integrating these advanced technologies.

TechnologyPotential Benefits for Isoxazole, 5-cyclopropyl-3-isocyanato- Chemistry
Flow Chemistry Enhanced safety in handling reactive isocyanates, improved reaction control and selectivity, facile scalability of synthetic processes.
Machine-Assisted Synthesis Accelerated reaction optimization, prediction of optimal reaction conditions, high-throughput screening of catalysts and reagents. princeton.eduucla.edu

Application in the Design of Responsive Chemical Systems

The presence of the isocyanate group makes Isoxazole, 5-cyclopropyl-3-isocyanato- a promising building block for the design of responsive chemical systems, also known as "smart" materials. These materials can change their properties in response to external stimuli such as light, heat, pH, or the presence of specific chemical species. nih.gov

Future research in this area could explore the incorporation of the 5-cyclopropyl-3-isocyanatoisoxazole moiety into polymer backbones or as a cross-linking agent to create stimuli-responsive polymers. The isocyanate group can readily react with polymers containing hydroxyl or amine functionalities to form covalent linkages. The resulting materials could exhibit responsiveness based on the properties of the isoxazole or cyclopropyl groups.

For example, the isoxazole ring can be designed to undergo a reversible ring-opening and closing reaction in response to a specific stimulus, leading to a change in the polymer's properties, such as its solubility or conformation. Similarly, the cyclopropyl group could be engineered to undergo a conformational change or a ring-opening reaction under specific conditions, triggering a macroscopic response in the material.

The development of such responsive systems could have applications in various fields, including drug delivery, sensors, and self-healing materials. The unique combination of functional groups in 5-cyclopropyl-3-isocyanatoisoxazole offers a versatile platform for creating novel smart materials with tailored properties.

StimulusPotential Responsive Behavior of Isoxazole-based MaterialPotential Application
LightPhoto-induced ring opening/closing of the isoxazoleControlled release of encapsulated molecules
pHpH-triggered conformational change of the polymerpH-sensitive drug delivery systems
TemperatureThermo-responsive swelling/deswelling of a hydrogelTemperature-sensitive sensors
Chemical SpeciesSpecific binding event leading to a colorimetric changeChemical sensors

Q & A

Basic: What are the primary synthetic routes for 5-cyclopropyl-3-isocyanato-isoxazole, and how do reaction conditions influence product regioselectivity?

Methodological Answer:
The synthesis typically involves (3+2) cycloaddition between nitrile oxides and alkynes, with modifications for isocyanato and cyclopropyl substituents. Key steps include:

  • Nitrile Oxide Precursors: Generate in situ from hydroxymoyl chlorides or nitro compounds (e.g., nitroethane oxidation to acetaldehyde derivatives) under basic conditions .
  • Cycloaddition: Hypervalent iodine reagents (e.g., PhI(OAc)₂) enhance regioselectivity for 3,5-disubstituted isoxazoles. Solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) significantly affect reaction rates and byproduct formation .
  • Post-functionalization: Introduce isocyanato groups via Curtius rearrangement of acyl azides or direct oxidation of amines. Cyclopropyl groups are added via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) .

Critical Consideration: Competing pathways (e.g., dinitroglutarate byproducts) require careful monitoring via TLC or HPLC to optimize yields .

Basic: Which spectroscopic techniques are most effective for characterizing 5-cyclopropyl-3-isocyanato-isoxazole, and how are functional groups distinguished?

Methodological Answer:

  • IR Spectroscopy: Confirm isocyanato (-NCO) groups via strong absorption at ~2250 cm⁻¹. Cyclopropyl C-H stretching appears at ~3000–3100 cm⁻¹ .
  • ¹H/¹³C NMR:
    • Isocyanato Group: Deshielded carbon at δ ~125–135 ppm (¹³C). Adjacent protons show splitting due to coupling with nitrogen .
    • Cyclopropyl Ring: Distinctive ABX splitting patterns for protons (δ ~0.5–2.0 ppm) and carbons (δ ~5–15 ppm) .
  • HRMS: Validate molecular formula with <5 ppm error. Fragmentation patterns help confirm substituent positions .

Validation: Cross-reference with X-ray crystallography (where possible) to resolve ambiguities in NOE or coupling constants .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of the isocyanato group in cycloaddition or nucleophilic substitution reactions?

Methodological Answer:

  • DFT Workflow:
    • Optimize geometries at B3LYP/6-31G(d) level.
    • Calculate Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps predict electrophilicity of the isocyanato group .
    • Transition State Analysis: Identify regioselectivity in cycloadditions (e.g., nitrile oxide vs. alkyne orientation) .
  • Case Study: DFT simulations of 5-cyclopropyl-3-isocyanato-isoxazole show higher electrophilicity at NCO compared to methyl-substituted analogs, favoring nucleophilic attack at the isocyanato carbon .
  • Validation: Compare computed IR/NMR spectra with experimental data to refine models .

Advanced: What experimental strategies resolve contradictions between in vitro biological activity and in silico predictions for isoxazole derivatives?

Methodological Answer:

  • Data Discrepancy Sources:
    • Solubility limitations in vitro (e.g., DMSO interference).
    • Overestimated binding affinities in docking studies due to rigid receptor models .
  • Resolution Strategies:
    • Physicochemical Profiling: Measure logP and solubility (e.g., shake-flask method) to assess bioavailability .
    • Molecular Dynamics (MD): Simulate ligand-receptor flexibility (50–100 ns trajectories) to refine docking predictions .
    • Dose-Response Validation: Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity thresholds .

Example: A 2022 study combined MD simulations with SPR (Surface Plasmon Resonance) to reconcile discrepancies in HDAC inhibition data for isoxazole-based inhibitors .

Advanced: How do steric and electronic effects of the cyclopropyl group influence the stability and reactivity of 5-cyclopropyl-3-isocyanato-isoxazole?

Methodological Answer:

  • Steric Effects: Cyclopropyl’s rigid geometry hinders rotation, stabilizing specific conformations. X-ray data show dihedral angles <10° between isoxazole and cyclopropyl rings, reducing steric clash .
  • Electronic Effects:
    • Hyperconjugation: Cyclopropyl’s Walsh orbitals donate electron density to the isoxazole ring, increasing electrophilicity at C-5 .
    • Isocyanato Reactivity: Electron-withdrawing NCO group polarizes the ring, accelerating nucleophilic substitution at C-5 but deactivating C-4 toward electrophiles .
  • Experimental Validation: Compare reaction rates with methyl- or phenyl-substituted analogs under identical conditions .

Basic: What safety protocols are recommended for handling isocyanato-substituted isoxazoles in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves, goggles, and fume hoods due to lachrymatory and sensitizing effects of isocyanates .
  • Storage: Under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or polymerization .
  • Spill Management: Neutralize with aqueous ethanol/ammonia mixtures to convert isocyanates to ureas .

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